molecular formula C21H18N2O3 B2892720 1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 899724-56-2

1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2892720
CAS RN: 899724-56-2
M. Wt: 346.386
InChI Key: KRFFIZCZRCRQOP-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that exhibits a range of biological activities, making it a promising candidate for drug development and other research applications.

Scientific Research Applications

Organic Synthesis and Molecular Structures

Researchers have synthesized various pyrazole derivatives and analyzed their structures to understand their chemical properties and potential applications. For example, the synthesis of ionic salts from pyrazole compounds has been explored, revealing insights into their organized assemblies and molecular interactions (Zheng et al., 2013). Similarly, studies on the synthesis and characterization of novel pyrazolines and oxadiazoles have shown their structural diversity and potential for further functionalization (Aghekyan et al., 2020).

Antibacterial and Antimicrobial Activities

Several studies have focused on the antibacterial and antimicrobial activities of pyrazole derivatives. Compounds synthesized from furan and pyrazole moieties have been evaluated for their efficacy against various bacteria and fungi, showing promising results in some cases (Hamed et al., 2020). This highlights the potential of such compounds in developing new antimicrobial agents.

Antioxidant Properties

Research has also been conducted on the antioxidant properties of chalcone derivatives synthesized from furan-2-carbonyl compounds. These studies indicate that some of these compounds exhibit significant antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases (Prabakaran et al., 2021).

Molecular Docking and Biological Evaluation

Pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities through both experimental methods and molecular docking studies. These investigations provide valuable insights into the compounds' mechanisms of action and their potential therapeutic applications (Ravula et al., 2016).

properties

IUPAC Name

furan-2-yl-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-19-11-6-5-10-16(19)18-14-17(15-8-3-2-4-9-15)22-23(18)21(24)20-12-7-13-26-20/h2-13,18H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFIZCZRCRQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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